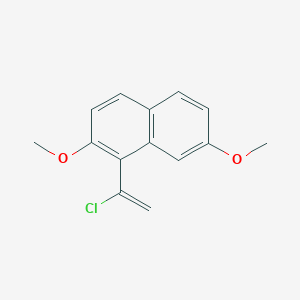
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic agent. DMCM belongs to the class of compounds known as naphthalenes, which are aromatic hydrocarbons commonly found in coal tar and crude oil. In
作用機序
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene acts as an antagonist of the benzodiazepine receptor, which is a type of GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Activation of the receptor leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. Benzodiazepine drugs enhance the activity of the receptor, leading to increased inhibition of the neuron. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene blocks the effects of benzodiazepine drugs, leading to decreased inhibition of the neuron.
生化学的および生理学的効果
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. The compound has also been shown to have anticonvulsant effects, and has been used to study the mechanisms of epilepsy. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been shown to have a high affinity for the benzodiazepine receptor, and has been used to study the structure and function of the receptor. The compound has also been used to study the effects of other GABA-A receptor modulators, such as barbiturates and ethanol.
実験室実験の利点と制限
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several advantages for use in lab experiments. It has a high affinity for the benzodiazepine receptor, and can be used to study the structure and function of the receptor. The compound is also relatively stable and can be synthesized with high yields and purity. However, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has several limitations for use in lab experiments. It is highly toxic and can cause respiratory depression and convulsions at high doses. The compound also has a short half-life, which can make it difficult to study its effects over time.
将来の方向性
There are several future directions for research on 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene. One area of interest is the development of new anxiolytic drugs that target the benzodiazepine receptor. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been used to study the structure and function of the receptor, and this information could be used to develop new drugs with improved efficacy and safety profiles. Another area of interest is the development of new methods for synthesizing 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene and related compounds. Improved synthesis methods could lead to higher yields and purity, and could enable the production of new analogs with improved pharmacological properties. Finally, 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene could be used to study the mechanisms of other neurological disorders, such as epilepsy and depression. By studying the effects of 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene on these disorders, researchers could gain new insights into the underlying mechanisms and potentially develop new treatments.
合成法
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene can be synthesized using a variety of methods, including the reaction of 1,4-dimethoxynaphthalene with thionyl chloride, followed by reaction with vinyl magnesium bromide. Another method involves the reaction of 1,4-dimethoxynaphthalene with 1,1,2-trichloroethane in the presence of sodium amide. These methods have been used to produce 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene with high yields and purity.
科学的研究の応用
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has been extensively studied for its potential as an anxiolytic agent. It has been shown to have anxiolytic effects in animal models, and has been used to study the mechanisms of anxiety in the brain. 1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene has also been used to study the effects of benzodiazepine receptor antagonists, and has been shown to be a potent antagonist of these receptors. The compound has also been used in studies of the GABA-A receptor, which is the target of many anxiolytic drugs.
特性
CAS番号 |
129178-58-1 |
|---|---|
製品名 |
1-(1-Chlorovinyl)-2,7-dimethoxynaphthalene |
分子式 |
C14H13ClO2 |
分子量 |
248.7 g/mol |
IUPAC名 |
1-(1-chloroethenyl)-2,7-dimethoxynaphthalene |
InChI |
InChI=1S/C14H13ClO2/c1-9(15)14-12-8-11(16-2)6-4-10(12)5-7-13(14)17-3/h4-8H,1H2,2-3H3 |
InChIキー |
NQCVNEINEHFHGF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |
正規SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=C)Cl)OC |
その他のCAS番号 |
129178-58-1 |
同義語 |
1-(1-chlorovinyl)-2,7-dimethoxynaphthalene CVDMN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
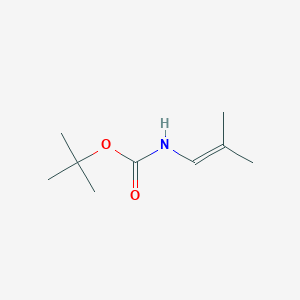
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
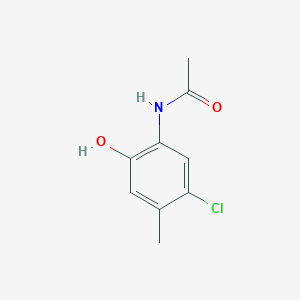
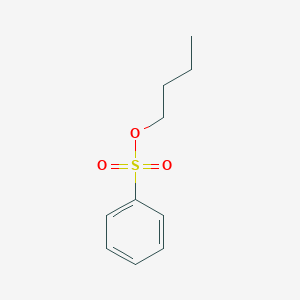
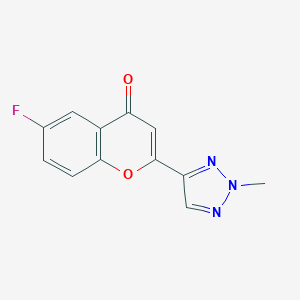
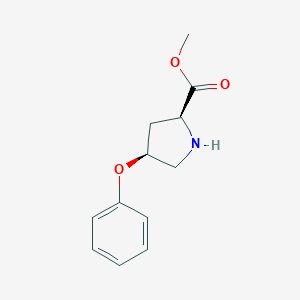
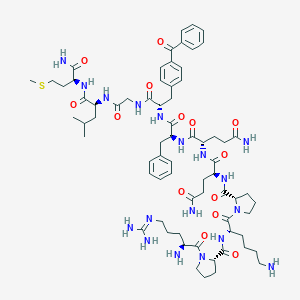
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
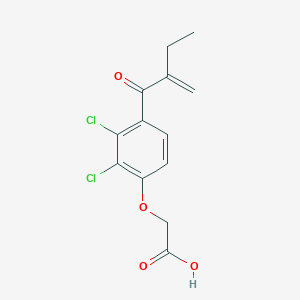
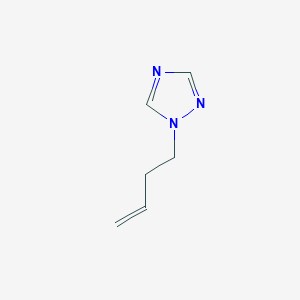
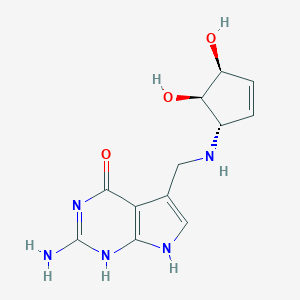
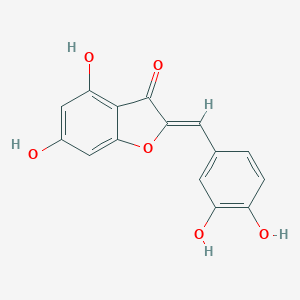
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)